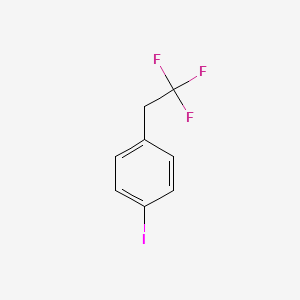

1-Iodo-4-(2,2,2-trifluoroethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

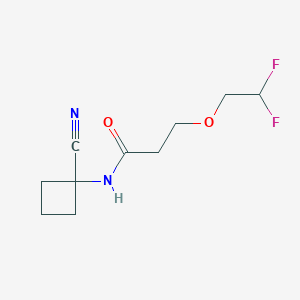

“1-Iodo-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6F3I . It has a molecular weight of 286.04 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an iodine atom and a trifluoroethyl group attached to it . The compound contains a total of 18 bonds; 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 65-67°C .Applications De Recherche Scientifique

Catalytic Trifluoromethylation

Rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents demonstrates the versatility of iodine compounds in modifying aromatic and heteroaromatic substrates. This process enables the introduction of trifluoromethyl groups, significantly impacting the physical and chemical properties of the compounds. The reaction showcases the use of 1-Iodo-4-(2,2,2-trifluoroethyl)benzene derivatives for electrophilic trifluoromethylation, producing compounds with potential applications in material science and pharmaceuticals (Mejía & Togni, 2012).

Lithiation and Electrophilic Substitution

The selective lithiation of 1,2,4-Tris(trifluoromethyl)benzene and subsequent electrophilic substitution highlight the strategic use of iodine and fluorine-containing compounds in synthesizing highly substituted aromatic compounds. These methodologies are crucial for developing novel materials and chemicals with enhanced performance and specific functionalities (Schlosser, Porwisiak, & Mongin, 1998).

Halogen Bonding in Supramolecular Materials

Iodoalkynes, such as 1,4-bis(iodoethynyl)benzene, have been utilized to prepare halogen bonding complexes, leading to the formation of materials with liquid crystalline organizations. This application showcases the potential of iodine-containing compounds in designing new supramolecular materials with tailored properties for electronics, photonics, and nanotechnology applications (González et al., 2013).

Direct Aromatic Iodination

The development of new aromatic iodination processes using molecular iodine in the presence of metal salts and acidic solvents has broadened the scope of synthetic applications of iodine compounds. This methodology is instrumental in the synthesis of iodinated aromatic compounds, which are key intermediates in pharmaceuticals, agrochemicals, and material science (Atsushi et al., 1985).

Oxidative Nucleophilic Additions to Alkenes

Hypervalent iodine-induced oxidative nucleophilic additions to alkenes represent a novel approach to synthesizing acetoxy thiocyanate derivatives. This reaction showcases the use of iodine compounds in adding functional groups to alkenes, enabling the creation of molecules with complex functionalities for various applications in organic synthesis (Mico et al., 1997).

Safety and Hazards

“1-Iodo-4-(2,2,2-trifluoroethyl)benzene” is considered hazardous. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact, and dust formation .

Propriétés

IUPAC Name |

1-iodo-4-(2,2,2-trifluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUXVLWJYJRZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2913941.png)

![N-[4-(acetylamino)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2913942.png)

![ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2913949.png)

![Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2913951.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2913957.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2913958.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2913959.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2913963.png)